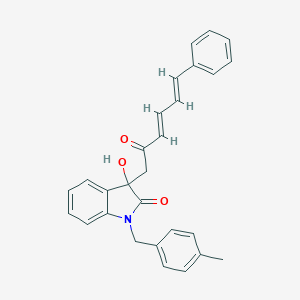
2-(2-chloro-4,6-dimethylphenoxy)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chloro-4,6-dimethylphenoxy)-N-phenylacetamide, also known as CDPA, is a chemical compound that has been extensively studied for its potential use in scientific research. CDPA has been found to have a variety of properties that make it useful for studying the physiological and biochemical effects of various substances. In
Mécanisme D'action
2-(2-chloro-4,6-dimethylphenoxy)-N-phenylacetamide is believed to induce liver damage by causing oxidative stress and inflammation. It has been shown to increase the production of reactive oxygen species and inflammatory cytokines in the liver, leading to damage to liver cells.
Biochemical and Physiological Effects
2-(2-chloro-4,6-dimethylphenoxy)-N-phenylacetamide has been found to have a variety of biochemical and physiological effects. It has been shown to increase liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), which are markers of liver damage. 2-(2-chloro-4,6-dimethylphenoxy)-N-phenylacetamide has also been found to cause liver cell death and fibrosis, which can lead to liver failure if left untreated.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-chloro-4,6-dimethylphenoxy)-N-phenylacetamide in lab experiments is that it induces liver damage in a predictable and reproducible manner. This allows researchers to study the effects of drugs and other substances on the liver in a controlled setting. However, one limitation of using 2-(2-chloro-4,6-dimethylphenoxy)-N-phenylacetamide is that it only induces liver damage and does not mimic other aspects of liver disease such as viral hepatitis or non-alcoholic fatty liver disease.
Orientations Futures
There are several future directions for research involving 2-(2-chloro-4,6-dimethylphenoxy)-N-phenylacetamide. One area of interest is the development of new treatments for liver disease based on the mechanisms of liver injury induced by 2-(2-chloro-4,6-dimethylphenoxy)-N-phenylacetamide. Another area of interest is the use of 2-(2-chloro-4,6-dimethylphenoxy)-N-phenylacetamide in studying the effects of environmental toxins and pollutants on the liver. Additionally, 2-(2-chloro-4,6-dimethylphenoxy)-N-phenylacetamide could be used to study the effects of drugs on other organs and tissues in the body.
Méthodes De Synthèse
The synthesis method of 2-(2-chloro-4,6-dimethylphenoxy)-N-phenylacetamide involves the reaction of 2-chloro-4,6-dimethylphenol with N-phenylacetamide in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent such as ethanol or methanol, and the resulting product is purified through recrystallization.
Applications De Recherche Scientifique
2-(2-chloro-4,6-dimethylphenoxy)-N-phenylacetamide has been used in scientific research to study the effects of various substances on the body. It has been found to be particularly useful in studying the effects of drugs on the liver. 2-(2-chloro-4,6-dimethylphenoxy)-N-phenylacetamide has been used to induce liver damage in animal models, which allows researchers to study the mechanisms of liver injury and test potential treatments.
Propriétés
Nom du produit |
2-(2-chloro-4,6-dimethylphenoxy)-N-phenylacetamide |
|---|---|
Formule moléculaire |
C16H16ClNO2 |
Poids moléculaire |
289.75 g/mol |
Nom IUPAC |
2-(2-chloro-4,6-dimethylphenoxy)-N-phenylacetamide |
InChI |
InChI=1S/C16H16ClNO2/c1-11-8-12(2)16(14(17)9-11)20-10-15(19)18-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,18,19) |
Clé InChI |
YYBSFHBSCSYSHG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)Cl)OCC(=O)NC2=CC=CC=C2)C |
SMILES canonique |
CC1=CC(=C(C(=C1)Cl)OCC(=O)NC2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252956.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252966.png)
![5-bromo-1-ethyl-3-hydroxy-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B252970.png)


![1-allyl-3-hydroxy-3-[2-(5-isopropyl-2-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252977.png)
![1-ethyl-3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252979.png)
![1-(2-chlorobenzyl)-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252983.png)
![1-Allyl-3-[2-(4-amino-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one](/img/structure/B252987.png)
![1-Allyl-3-[2-(3-amino-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one](/img/structure/B252988.png)
![5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252989.png)
![3-{2-[4-(dimethylamino)phenyl]-2-oxoethyl}-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252990.png)
![3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252991.png)